(5,6,7,8-tetrahydroquinolin-3-yl)boronic acid
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Overview
Description
(5,6,7,8-Tetrahydroquinolin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a tetrahydroquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of boronic acids, including (5,6,7,8-tetrahydroquinolin-3-yl)boronic acid, often involves large-scale Suzuki-Miyaura coupling reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
(5,6,7,8-Tetrahydroquinolin-3-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to boronic esters or borates.
Reduction: Formation of borohydrides.
Substitution: Nucleophilic substitution reactions at the boron center.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halides or other nucleophiles in the presence of a base.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Borohydrides.
Substitution: Various substituted boronic acid derivatives.
Scientific Research Applications
(5,6,7,8-Tetrahydroquinolin-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5,6,7,8-tetrahydroquinolin-3-yl)boronic acid involves its ability to form reversible covalent bonds with biological targets. This property makes it useful as an inhibitor in biochemical assays. The boronic acid group can interact with hydroxyl or amino groups in proteins, forming stable yet reversible complexes .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-Fluorophenylboronic acid
- 2-Thiopheneboronic acid
Uniqueness
(5,6,7,8-Tetrahydroquinolin-3-yl)boronic acid is unique due to its tetrahydroquinoline ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets or unique reactivity in organic synthesis are required .
Properties
CAS No. |
1260536-82-0 |
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Molecular Formula |
C9H12BNO2 |
Molecular Weight |
177.01 g/mol |
IUPAC Name |
5,6,7,8-tetrahydroquinolin-3-ylboronic acid |
InChI |
InChI=1S/C9H12BNO2/c12-10(13)8-5-7-3-1-2-4-9(7)11-6-8/h5-6,12-13H,1-4H2 |
InChI Key |
PDBWANDLFNUVJH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(CCCC2)N=C1)(O)O |
Purity |
95 |
Origin of Product |
United States |
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